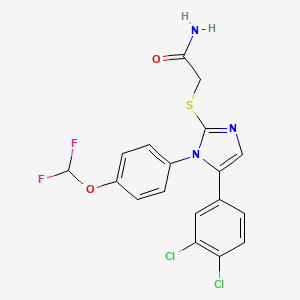

![molecular formula C14H13NO5 B2811752 2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid CAS No. 1396966-28-1](/img/structure/B2811752.png)

2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

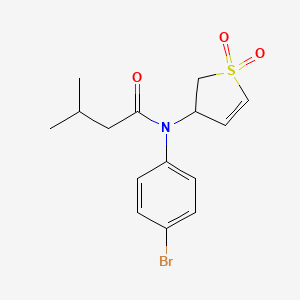

“2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid” is a chemical compound with the molecular formula C14H13NO5 and a molecular weight of 275.26 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=COC(=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 275.26 and a molecular formula of C14H13NO5 . Further details about its physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

- The interaction of furan derivatives with amino acids has been instrumental in synthesizing various heterocyclic compounds. For instance, the reaction of furan-2(3H)-ones with L-cysteine can lead to bicyclic hexahydropyrrolothiazole structures, demonstrating the versatility of these compounds in target-oriented synthesis (Grinev, Amal’chieva, & Egorova, 2014). Similarly, reactions involving furan-2-carboxylic acids from the roots of Nicotiana tabacum have shown significant bioactivities, underscoring their potential in developing new pharmaceuticals (Wu et al., 2018).

Chemical Transformation and Reactivity

- Research into the conversion of furan derivatives under various conditions has yielded insights into their chemical behavior and potential applications. The study of the interaction of 3H-furan-2-ones and 4-oxobutanoic acids with 2-(aminophenyl)methanol, for example, has contributed to understanding the mechanisms behind the formation of benzopyrroloxazine derivatives (Amalʼchieva, Grinev, Demeshko, & Yegorova, 2022).

Bioactive Molecule Development

- Furan derivatives have also been explored for their bioactivity, such as in the synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, highlighting their antimicrobial activity against various pathogens. This underscores the potential of these compounds in developing new antimicrobial agents (Kalyaev et al., 2022).

Novel Synthesis Methods

- Innovative methods for synthesizing furan carboxylic acids from 5-hydroxymethylfurfural via a one-pot enzyme cascade demonstrate the ongoing development of efficient and sustainable chemical processes. This approach, featuring H2O2 internal recycling, offers a controlled synthesis method for valuable biobased building blocks (Jia, Zong, Zheng, & Li, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

2-(furan-2-carbonylamino)-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c16-10-5-3-9(4-6-10)8-11(14(18)19)15-13(17)12-2-1-7-20-12/h1-7,11,16H,8H2,(H,15,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOPBTWUZBWSAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24801566 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine](/img/structure/B2811676.png)

![N-[4-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B2811677.png)

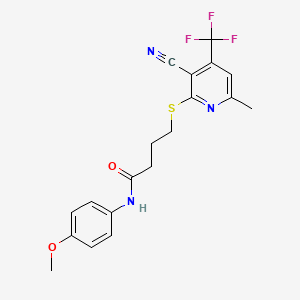

![2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2811678.png)

![3-((1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2811679.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2811681.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2811682.png)

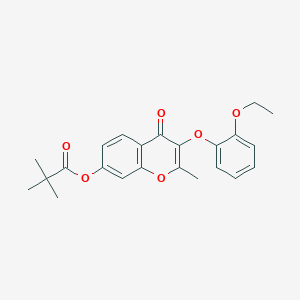

![1-(2,3-Dimethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2811684.png)

![8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2811690.png)

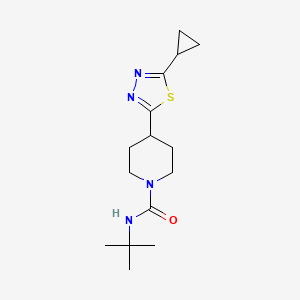

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2811692.png)